1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime
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Overview
Description
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime is a complex organometallic compound. It is characterized by the presence of a palladium center coordinated to a naphthoquinone and an imidazolylidene ligand. This compound is notable for its applications in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime typically involves the following steps:
Formation of the Imidazolium Salt: The initial step involves the synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride.
Generation of the Carbene: The imidazolium salt is then reduced electrochemically or chemically to produce the nucleophilic carbene, 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene.
Complexation with Palladium: The carbene is then reacted with a palladium precursor, such as palladium acetate, in the presence of a base to form the desired palladium complex.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime undergoes several types of reactions, including:
Oxidative Addition: This is a key step in many palladium-catalyzed cross-coupling reactions.
Reductive Elimination: This step often follows oxidative addition and is crucial for forming the final product in cross-coupling reactions.
Substitution Reactions: The compound can participate in ligand exchange reactions.
Common Reagents and Conditions
Reagents: Common reagents include aryl halides, boronic acids, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime has several scientific research applications:
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: The compound is employed in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime involves several steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond of the substrate.
Transmetalation: The organic group from the nucleophile (e.g., boronic acid) is transferred to the palladium center.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: This compound is similar but lacks the naphthoquinone ligand.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This is a precursor in the synthesis of the carbene ligand.
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium (0) dime is unique due to its dual ligand system, which enhances its stability and reactivity in catalytic applications .
Properties
Molecular Formula |
C62H62N4O4Pd2-2 |
---|---|
Molecular Weight |
1140.0 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;naphthalene-1,4-dione;palladium |
InChI |
InChI=1S/2C21H25N2.2C10H6O2.2Pd/c2*1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*7-13H,1-6H3;2*1-6H;;/q2*-1;;;; |
InChI Key |
INEIMLATTVDVTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1.[Pd].[Pd] |
Origin of Product |
United States |
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